molecular formula C18H14N6S B4573221 8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B4573221
M. Wt: 346.4 g/mol
InChI Key: HDPMTYMHQUYTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with various substituents, making it a molecule of interest in various fields of research.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic core through cyclization of precursor molecules.

    Substitution Reactions: Introduction of substituents such as the pyridyl and thienyl groups through nucleophilic or electrophilic substitution reactions.

    Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and safety. This may include:

    Batch Processing: Traditional method for small to medium-scale production.

    Continuous Flow Chemistry: Modern approach for large-scale production, offering better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Inhibiting or Activating Pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: Other compounds with similar core structures.

    Pyridyl and Thienyl Derivatives: Compounds with similar substituents.

Uniqueness

8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its specific combination of substituents and the resulting chemical properties

Properties

IUPAC Name

11,12-dimethyl-10-pyridin-3-yl-4-thiophen-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6S/c1-11-12(2)24(13-5-3-7-19-9-13)17-15(11)18-21-16(14-6-4-8-25-14)22-23(18)10-20-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPMTYMHQUYTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CS4)C5=CN=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 2
8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 3
8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 4
8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 6
8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

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